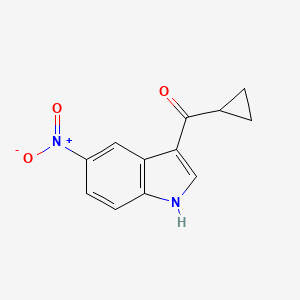
3-cyclopropanecarbonyl-5-nitro-1H-indole
Descripción general
Descripción
“3-cyclopropanecarbonyl-5-nitro-1H-indole” is a chemical compound with the CAS Number 1094681-83-0 . Its IUPAC name is cyclopropyl (5-nitro-1H-indol-3-yl)methanone . The molecular weight of this compound is 230.22 g/mol .
Molecular Structure Analysis
The InChI code for “3-cyclopropanecarbonyl-5-nitro-1H-indole” is 1S/C12H10N2O3/c15-12(7-1-2-7)10-6-13-11-4-3-8(14(16)17)5-9(10)11/h3-7,13H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
“3-cyclopropanecarbonyl-5-nitro-1H-indole” is a powder . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
Pd-Catalyzed Asymmetric Dearomative Cycloaddition
Research by Zhang et al. (2018) demonstrates the utility of asymmetric dearomative [3 + 2] cycloaddition reactions involving 3-nitroindoles (a related compound) with vinyl aziridines and vinyl cyclopropanes. This process allows for the synthesis of enantiomerically enriched hexahydropyrrolo[2,3-b]indole and hexahydrocyclopenta[b]indole derivatives, showcasing the potential for building complex structures with multiple chiral centers. The synthetic utility of these reactions was further highlighted through subsequent reductive amination and functionalization steps (Zhang et al., 2018).
Catalytic Asymmetric Dearomative Cycloaddition
Similarly, Sun et al. (2018) established a catalytic asymmetric dearomative [3 + 2] cycloaddition of 3-nitroindoles with vinylcyclopropanes, generating chiral cyclopenta[b]indoline scaffolds. This reaction is notable for its high enantioselectivity and represents the first application of all-carbon 1,3-dipoles in such cycloadditions. This method underscores a novel avenue for constructing chiral structures from electron-deficient indoles (Sun et al., 2018).
Cyclopentannulation of 3-Alkylindoles
The work by England et al. (2001) on the cyclopentannulation of 3-alkylindoles with 1,1-cyclopropane diesters reveals a methodology for creating 2,3-cyclopentanoindolines. This reaction is temperature and pressure-dependent, with the use of ultrahigh pressures in cases of steric hindrance. This methodology could be applied to the synthesis of complex alkaloid structures, demonstrating the versatility of cyclopropane-based reactions in synthesizing complex organic structures (England et al., 2001).
Palladium(0)-Catalyzed Dearomative Cycloaddition
Laugeois et al. (2017) describe a palladium(0)-catalyzed diastereoselective dearomative cyclopentannulation of 3-nitroindoles with vinylcyclopropanes. This method efficiently leads to a range of functionalized indolines, showcasing an innovative approach to accessing 2,3-fused cyclopentannulated indoline scaffolds, which are valuable in various synthetic applications (Laugeois et al., 2017).
Safety And Hazards
The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . The compound also has several precautionary statements, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
cyclopropyl-(5-nitro-1H-indol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-12(7-1-2-7)10-6-13-11-4-3-8(14(16)17)5-9(10)11/h3-7,13H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWVQZIMPRHPLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropanecarbonyl-5-nitro-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



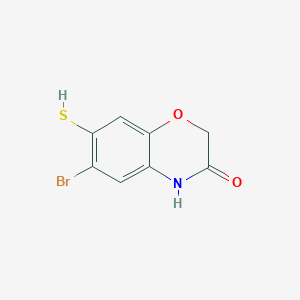
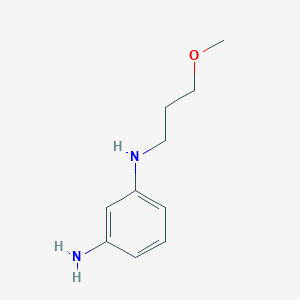
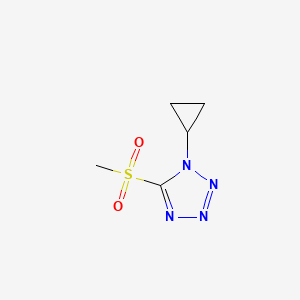
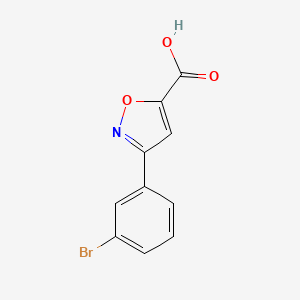
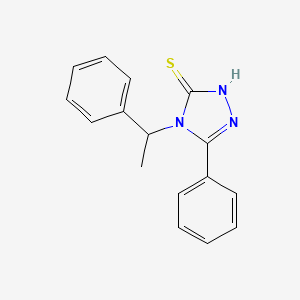
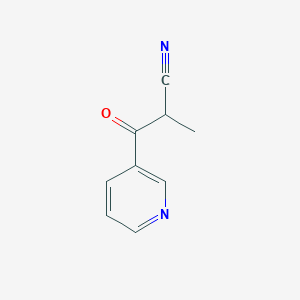
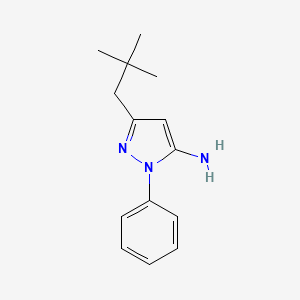
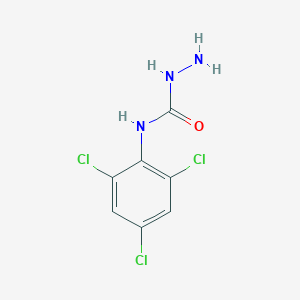
![3-Amino-1-[2-(thiophen-2-yl)ethyl]urea](/img/structure/B1523074.png)
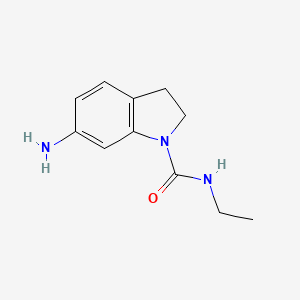
![3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-1-ol](/img/structure/B1523078.png)
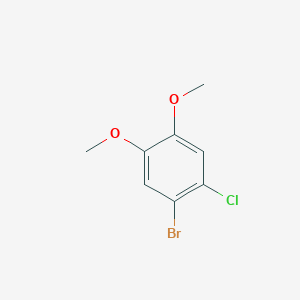
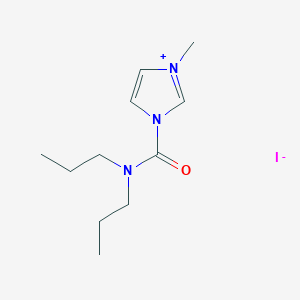
![3-Amino-4-[(2-methoxyethyl)amino]benzene-1-sulfonamide](/img/structure/B1523084.png)